

AcLys-PABC-VC-Aur0101 intermediate-1 structure and properties

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Compound of Interest

Compound Name: *AcLys-PABC-VC-Aur0101
intermediate-1*

Cat. No.: *B12383247*

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AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate incorporates a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled drug release at the target site. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this intermediate, along with detailed experimental protocols and conceptual diagrams to support research and development in the field of targeted cancer therapy.

The linker system consists of several key elements: an acetylated lysine (AcLys) residue, a self-immolative para-aminobenzyl carbamate (PABC) spacer, and a cathepsin-cleavable valine-citrulline (VC) dipeptide. This design ensures stability in systemic circulation and facilitates the specific release of the Aur0101 payload within the lysosomal compartment of target cancer cells. Aur0101 is a potent auristatin analog that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.

Structure and Properties

The chemical structure of **AcLys-PABC-VC-Aur0101 intermediate-1** is characterized by the covalent linkage of the AcLys-PABC-VC linker to the Aur0101 payload. While specific quantitative data for the "intermediate-1" is not publicly available, the properties of the closely related complete drug-linker conjugate, AcLys-PABC-VC-Aur0101, provide valuable insights.

Property	Value	Source
Molecular Formula	C41H53N7O8	[1]
CAS Number	1609108-48-6	[1]
Purity	>95%	[1]
Appearance	White to off-white solid powder	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Requires protection from light and moisture.	

Solubility Data:

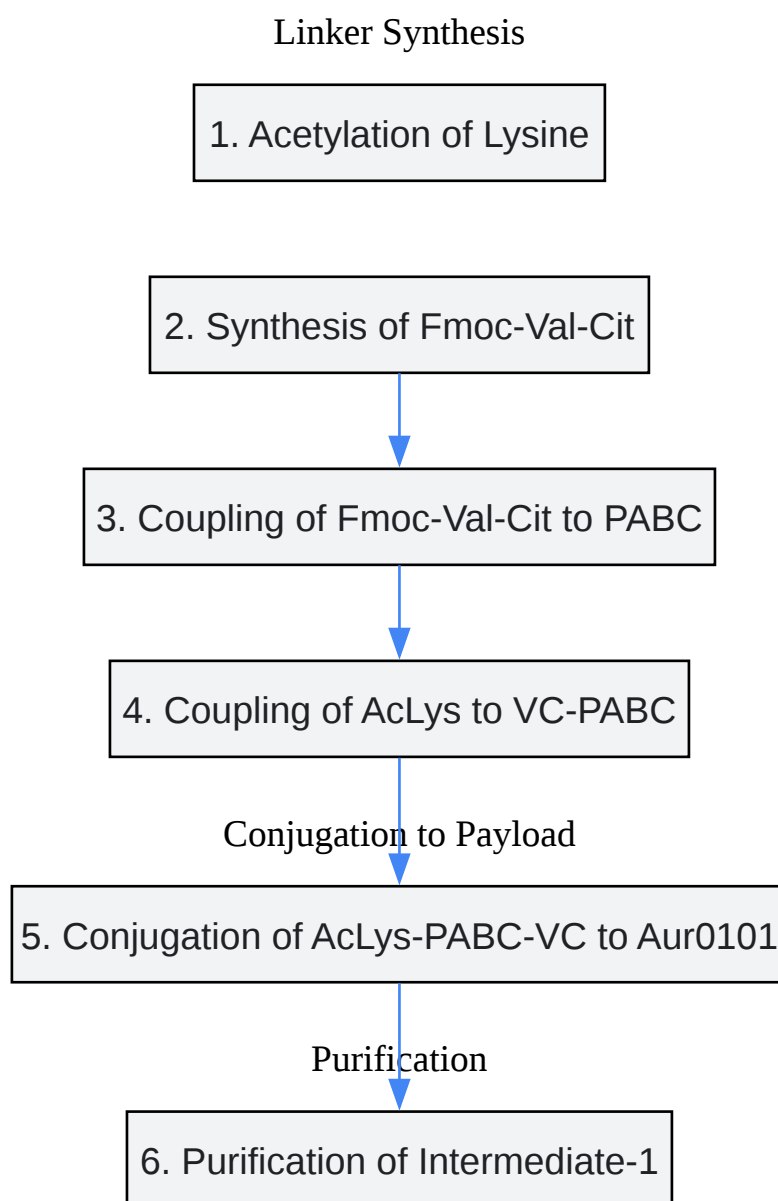
Solvent	Concentration	Remarks	Source
DMSO	~100 mg/mL (~75.83 mM)	-	
In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)	≥ 2.5 mg/mL (1.90 mM)	Clear solution, saturation unknown.	
In Vivo Formulation 2 (10% DMSO, 90% Corn Oil)	≥ 2.5 mg/mL (1.90 mM)	Clear solution.	

Experimental Protocols

Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1

The following is a plausible multi-step synthesis protocol for **AcLys-PABC-VC-Aur0101 intermediate-1**, adapted from established methods for similar ADC linkers and drug conjugates. This process involves the sequential assembly of the linker components followed by conjugation to the Aur0101 payload.

Workflow for the Synthesis of the Linker-Payload Intermediate:



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Caption: Synthesis workflow for **AcLys-PABC-VC-Aur0101 intermediate-1**.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

- Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF). Add piperidine and stir at room temperature. Remove DMF and excess piperidine under reduced pressure.
- Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu and stir at room temperature. Remove DMF under reduced pressure.
- Purification: Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling with Acetylated Lysine

- Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and treat with piperidine to remove the Fmoc protecting group, yielding H-Val-Cit-PAB-OH.
- Coupling: Activate the carboxylic acid of N α -Fmoc-N ϵ -acetyl-L-lysine using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) in DMF. Add the deprotected H-Val-Cit-PAB-OH to the reaction mixture and stir at room temperature.
- Purification: Purify the resulting Fmoc-AcLys-VC-PAB-OH by reverse-phase HPLC.

Step 3: Conjugation to Aur0101

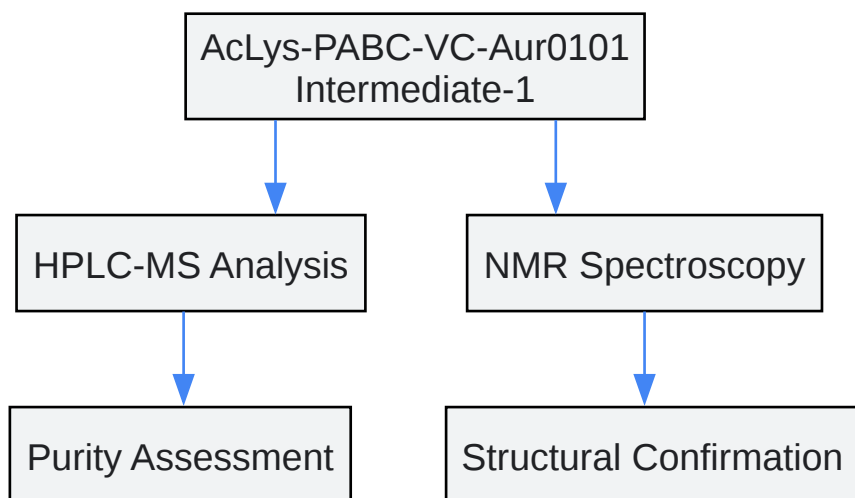
- Activation of the PABC linker: The hydroxyl group of the PABC moiety in Fmoc-AcLys-VC-PAB-OH is activated, for example, by conversion to a p-nitrophenyl carbonate.
- Conjugation: The activated linker is reacted with the primary amine of Aur0101 in an appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.
- Final Deprotection: The Fmoc group is removed using piperidine in DMF.

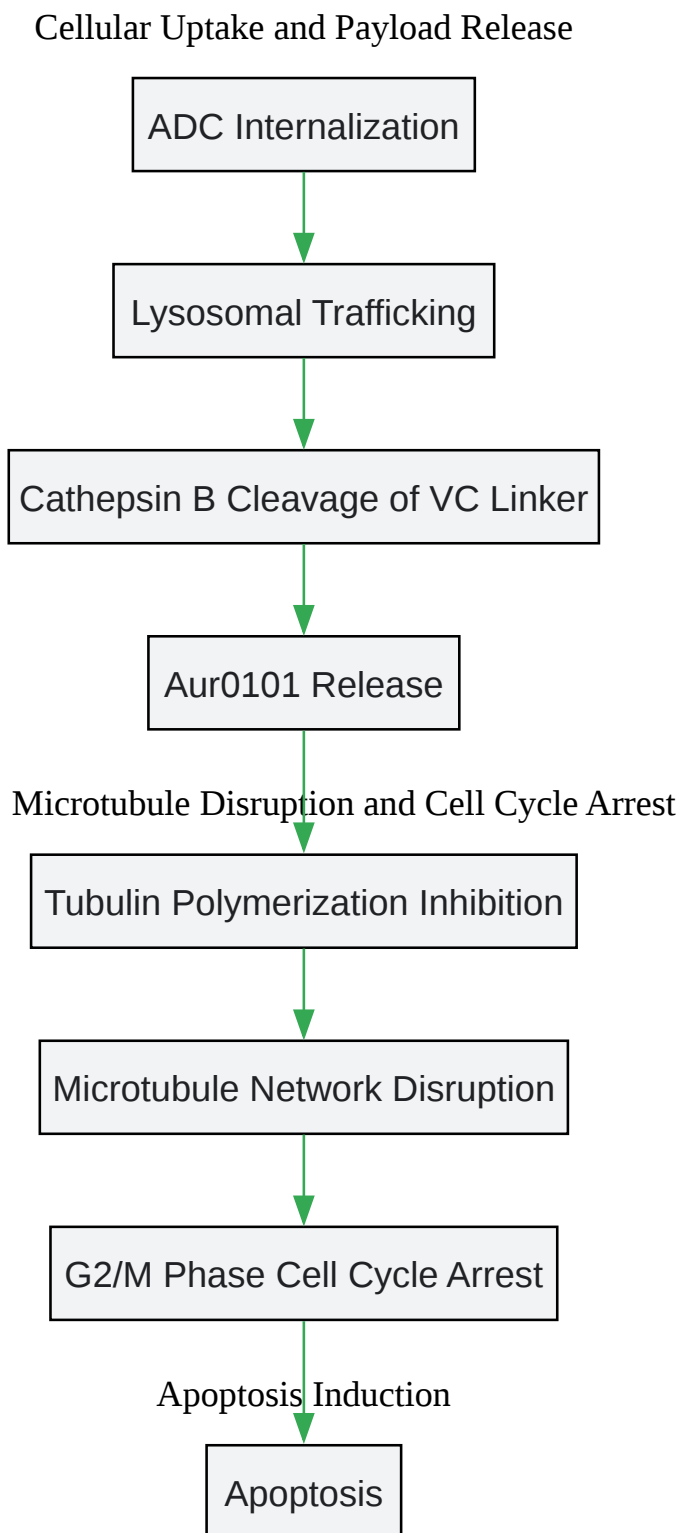
Step 4: Purification of **AcLys-PABC-VC-Aur0101 Intermediate-1**

The final intermediate is purified using semi-preparative reverse-phase HPLC to achieve high purity. The purified product is then lyophilized to obtain a solid powder.

Analytical Characterization

Workflow for Analytical Characterization:





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References

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